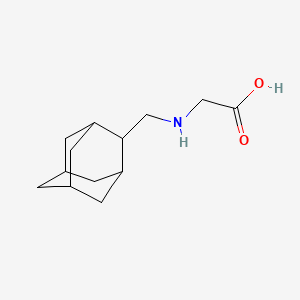

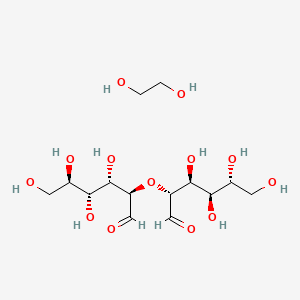

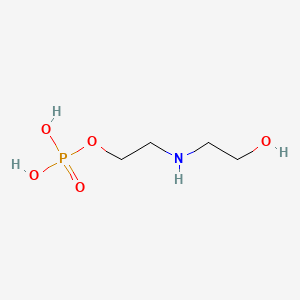

Ethanol, 2,2'-iminobis-, phosphate (ester)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EINECS 258-096-7 は、2,4,6-トリニトロトルエンとしても知られており、分子式が C7H5N3O6 の化学化合物です。これは、黄色で無臭の固体であり、爆発性物質としての用途で最もよく知られています。この化合物は、1863 年にドイツの化学者ユリウス・ヴィルブランドによって初めて合成され、それ以来、軍事および産業用途で最も広く使用されている爆発物の 1 つとなっています。

準備方法

合成経路と反応条件

2,4,6-トリニトロトルエンは、トルエンを含むニトロ化プロセスによって合成されます。ニトロ化プロセスは、通常、3 つの段階で行われます。

モノニトロ化: トルエンは、硝酸と硫酸の混合物と反応して、モノニトロトルエンを生成します。

ジニトロ化: モノニトロトルエンは、硝酸と硫酸のより強い混合物でさらにニトロ化されて、ジニトロトルエンを生成します。

トリニトロ化: ジニトロトルエンは、最終的なニトロ化工程を経て、2,4,6-トリニトロトルエンを生成します。

反応条件には、特定の温度と酸濃度を維持することが含まれており、望ましいニトロ化段階が達成され、望ましくない副反応が起こらないようにします。

工業的生産方法

2,4,6-トリニトロトルエンの工業的生産は、同じニトロ化プロセスに従いますが、より大きな規模で行われます。このプロセスには、連続フロー反応器と反応パラメータの精密な制御が含まれており、最終生成物の高収率と純度が保証されます。この化合物は爆発性があるため、安全対策が不可欠です。

化学反応の分析

反応の種類

2,4,6-トリニトロトルエンは、以下を含むいくつかの種類の化学反応を起こします。

還元: 2,4,6-トリニトロトルエンの還元は、さまざまなアミノトルエン誘導体の形成につながる可能性があります。

酸化: 酸化反応は、ニトロ芳香族化合物を生成する可能性があります。

置換: 求電子置換反応は、芳香族環で起こり、さまざまな置換ニトロトルエンの形成につながる可能性があります。

一般的な試薬と条件

還元: 一般的な還元剤には、パラジウムや白金などの金属触媒を用いた水素ガスや、亜硫酸水素ナトリウムなどの化学還元剤があります。

酸化: 過マンガン酸カリウムやクロム酸などの酸化剤は、制御された条件下で使用されます。

置換: 求電子置換反応には、しばしば塩化アルミニウムや塩化鉄(III)などの触媒が必要です。

生成される主要な生成物

還元: アミノトルエン誘導体。

酸化: ニトロ芳香族化合物。

置換: 置換ニトロトルエン。

科学研究における用途

2,4,6-トリニトロトルエンは、以下を含むいくつかの科学研究用途があります。

化学: 機器の校正や爆発反応の研究のための標準的な爆発物として使用されます。

生物学: 生物に対する毒性効果と環境への影響が研究されています。

医学: 誘導体の潜在的な医学的用途に関する研究。

工業: 爆発性のために、鉱業、建設、解体で広く使用されています。

科学的研究の応用

2,4,6-trinitrotoluene has several scientific research applications, including:

Chemistry: Used as a standard explosive for calibrating instruments and studying explosive reactions.

Biology: Studied for its toxicological effects on living organisms and its environmental impact.

Medicine: Research into potential medical applications of its derivatives.

Industry: Widely used in mining, construction, and demolition for its explosive properties.

作用機序

2,4,6-トリニトロトルエンの爆発性は、急速に分解して大量のエネルギーを放出する能力によるものです。分解プロセスには、ニトロ基の窒素-酸素結合を切断することが含まれており、窒素ガス、二酸化炭素、水が生成されます。この急速なガス膨張により、強力な衝撃波が発生します。

類似化合物との比較

類似化合物

2,4-ジニトロトルエン: 構造は似ていますが、ニトロ基が 3 つではなく 2 つです。

2,6-ジニトロトルエン: ニトロ基が異なる位置にある別のジニトロトルエン異性体。

1,3,5-トリニトロベンゼン: 爆発特性は似ていますが、2,4,6-トリニトロトルエンにあるメチル基がありません。

独自性

2,4,6-トリニトロトルエンは、ニトロ基の特定の配置とメチル基の存在によりユニークであり、これが安定性と爆発力に貢献しています。広く使用されていることとよく研究されている特性により、爆発物研究の基準化合物となっています。

特性

CAS番号 |

52682-86-7 |

|---|---|

分子式 |

C4H12NO5P |

分子量 |

185.12 g/mol |

IUPAC名 |

2-(2-hydroxyethylamino)ethyl dihydrogen phosphate |

InChI |

InChI=1S/C4H12NO5P/c6-3-1-5-2-4-10-11(7,8)9/h5-6H,1-4H2,(H2,7,8,9) |

InChIキー |

MKDOCSPHVLXLJA-UHFFFAOYSA-N |

正規SMILES |

C(CO)NCCOP(=O)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。